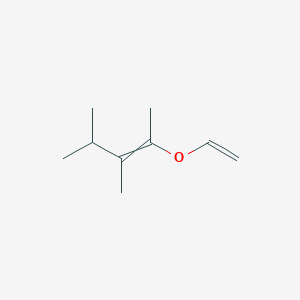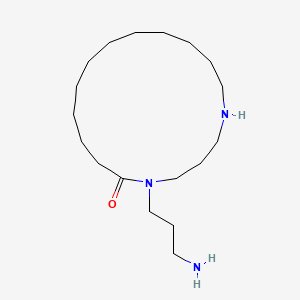
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is a chemical compound that belongs to the class of diazacycloheptadecanes This compound is characterized by the presence of an aminopropyl group attached to a diazacycloheptadecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one typically involves the reaction of a diazacycloheptadecanone precursor with an aminopropyl reagent. The reaction conditions often include the use of solvents such as acetone or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating cellular functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to various biological molecules, influencing their activity and function. This binding can modulate cellular processes and pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine: Another related compound with applications in chemical synthesis.
Uniqueness
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is unique due to its specific diazacycloheptadecanone ring structure combined with the aminopropyl group
Propiedades
Número CAS |
64414-57-9 |
|---|---|
Fórmula molecular |
C18H37N3O |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
5-(3-aminopropyl)-1,5-diazacycloheptadecan-6-one |
InChI |
InChI=1S/C18H37N3O/c19-13-10-16-21-17-11-15-20-14-9-7-5-3-1-2-4-6-8-12-18(21)22/h20H,1-17,19H2 |
Clave InChI |
ACSMIKYIDAVBDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)N(CCCNCCCCC1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)


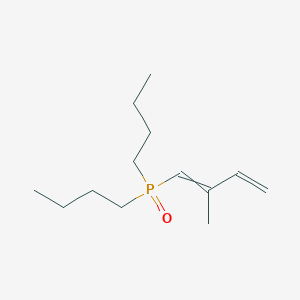

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

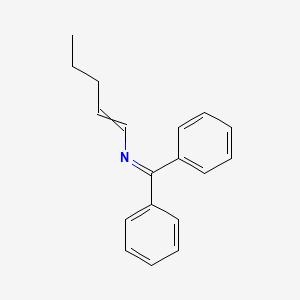
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
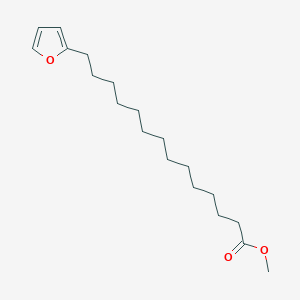
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
